3-((1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol
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Overview
Description
3-((1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol is a chemical compound known for its significant role in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core linked to a chlorophenyl group and a propanol moiety. It has been studied extensively for its potential therapeutic applications, particularly as an inhibitor of specific kinases involved in various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine ring.
Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable base.
Attachment of the propanol moiety: The final step involves the attachment of the propanol group through a nucleophilic substitution reaction, typically using a halogenated propanol derivative and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-((1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol has been extensively studied for its applications in various fields:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: The compound is used in biological studies to investigate cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of kinases involved in cancer and other diseases.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-((1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol involves its interaction with specific molecular targets, particularly kinases. The compound inhibits the activity of these kinases by binding to their active sites, thereby blocking their ability to phosphorylate substrates. This inhibition can disrupt various cellular processes, leading to therapeutic effects in diseases such as cancer.
Comparison with Similar Compounds
Similar Compounds
AZD5363: An ATP-competitive pyrrolopyrimidine inhibitor of Akt kinases.
1,2,3-Triazolo[4,5-d]pyrimidine derivatives: These compounds have shown antitumor activities.
Pyrimido[4,5-d]pyrimidine derivatives: These compounds are synthesized from 5-acetyl precursors and have various biological activities.
Uniqueness
3-((1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol is unique due to its specific structure, which allows it to selectively inhibit certain kinases with high potency. This selectivity and potency make it a valuable compound in medicinal chemistry for the development of targeted therapies.
Properties
Molecular Formula |
C14H14ClN5O |
---|---|
Molecular Weight |
303.75 g/mol |
IUPAC Name |
3-[[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-ol |
InChI |
InChI=1S/C14H14ClN5O/c15-10-2-4-11(5-3-10)20-14-12(8-19-20)13(17-9-18-14)16-6-1-7-21/h2-5,8-9,21H,1,6-7H2,(H,16,17,18) |
InChI Key |
FYJLFBIYOSWGCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)NCCCO)Cl |
Origin of Product |
United States |
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